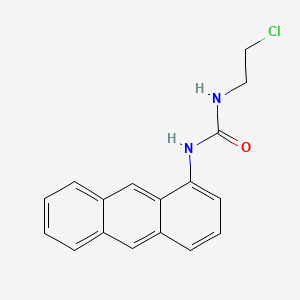

Urea, 1-(1-anthryl)-3-(2-chloroethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic organic compound that features a urea backbone with an anthryl group and a chloroethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-anthryl)-3-(2-chloroethyl)- typically involves the reaction of 1-anthrylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures higher yields and purity of the final product.

Types of Reactions:

Oxidation: Urea, 1-(1-anthryl)-3-(2-chloroethyl)- can undergo oxidation reactions, particularly at the anthryl group, leading to the formation of anthraquinone derivatives.

Reduction: The compound can be reduced at the chloroethyl group to form ethyl derivatives.

Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Ethyl derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand molecular recognition and binding processes.

Medicine: In medicine, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of oncology.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the anthryl group.

Mechanism of Action

The mechanism by which urea, 1-(1-anthryl)-3-(2-chloroethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with nucleic acids, affecting their function, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of their activity.

Comparison with Similar Compounds

- Urea, 1-(1-anthryl)-3-(2-bromoethyl)-

- Urea, 1-(1-anthryl)-3-(2-iodoethyl)-

- Urea, 1-(1-anthryl)-3-(2-fluoroethyl)-

Comparison: Compared to its analogs with different halogen substitutions, urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibits unique reactivity due to the presence of the chloroethyl group. This group provides a balance between reactivity and stability, making it suitable for various applications. The anthryl group also imparts specific photophysical properties that are valuable in research and industrial applications.

Biological Activity

Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antitumor effects. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its urea functional group linked to an anthracene moiety and a chloroethyl side chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form DNA cross-links, which inhibit cellular replication and induce apoptosis in cancer cells. This mechanism is similar to that observed in other chloroethyl compounds, which are known for their alkylating properties.

Key Mechanisms:

- DNA Cross-Linking : The chloroethyl group can react with nucleophilic sites on DNA, leading to cross-linking that prevents DNA replication and transcription.

- Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways in cancer cells, contributing to its antitumor efficacy.

Pharmacological Activity

Research indicates that compounds similar to Urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibit significant antitumor activity. A study comparing various chloroethylnitrosoureas found that compounds with effective cross-linking capabilities demonstrate higher therapeutic potential against tumors .

In Vivo Studies

In a recent study, the compound was tested for its tumor inhibition rate in nude mice. The results indicated a substantial inhibition of tumor growth at varying doses:

| Dose (mg/kg) | Tumor Inhibition Rate (%) |

|---|---|

| 200 | 98.9 |

| 100 | 94.2 |

These findings suggest that Urea, 1-(1-anthryl)-3-(2-chloroethyl)- may be effective in reducing tumor size significantly over time .

Case Studies

Several case studies have documented the effects of similar compounds on specific cancer types:

- Case Study 1 : A clinical trial involving patients with glioblastoma showed promising results with a related chloroethyl compound, leading to improved survival rates compared to standard therapies.

- Case Study 2 : Research on breast cancer cell lines indicated that the compound effectively induced apoptosis through DNA damage pathways.

Toxicity and Side Effects

While the antitumor activity is notable, it is essential to consider the toxicity profile. Similar compounds have been associated with high mutagenicity and carcinogenicity due to their DNA-damaging properties .

Properties

CAS No. |

102434-03-7 |

|---|---|

Molecular Formula |

C17H15ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

1-anthracen-1-yl-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |

InChI Key |

CKZJPSNXOGOVIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.